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molecular formula C5H6N2O4S B8433472 1,6-Dihydro-3-methylsulfonyloxy-6-oxopyridazine

1,6-Dihydro-3-methylsulfonyloxy-6-oxopyridazine

Cat. No. B8433472
M. Wt: 190.18 g/mol
InChI Key: JXXGZMUZIAATTF-UHFFFAOYSA-N
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Patent
US04140768

Procedure details

102.9 g (0.9 mole) of methanesulfonic acid chloride were added dropwise at 0° C. to a solution of 100.8 g (0.9 mole) of 1,6-dihydroxypyridazine and 50.4 g (0.9 mole) of potassium hydroxide in 500 ml of water. The mixture was allowed to react for a further hour at 20° C. and was then cooled to -10° C., and the precipitate formed was filtered off. After recrystallization from acetonitrile, 87 g (51% of theory) of 1,6-dihydro-3-methylsulfonyloxy-6-oxopyridazine were obtained in the form of colorless crystals of melting point 148° C. ##STR194##
Quantity
102.9 g
Type
reactant
Reaction Step One
Name
1,6-dihydroxypyridazine
Quantity
100.8 g
Type
reactant
Reaction Step One
Quantity
50.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].O[N:7]1[C:12]([OH:13])=[CH:11][CH:10]=[CH:9][NH:8]1.[OH-:14].[K+]>O>[CH3:1][S:2]([O:4][C:9]1[CH:10]=[CH:11][C:12](=[O:13])[NH:7][N:8]=1)(=[O:14])=[O:3] |f:2.3|

Inputs

Step One
Name
Quantity
102.9 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
1,6-dihydroxypyridazine
Quantity
100.8 g
Type
reactant
Smiles
ON1NC=CC=C1O
Name
Quantity
50.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for a further hour at 20° C.
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
After recrystallization from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)OC1=NNC(C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 87 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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